molecular formula C7H8N4O B3345483 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 105654-41-9

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B3345483
CAS No.: 105654-41-9
M. Wt: 164.16 g/mol
InChI Key: RSYVGXVZHHHVRR-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (CAS 105654-41-9) is a high-purity heterocyclic organic compound with a molecular formula of C7H8N4O and a molecular weight of 164.16 g/mol. It serves as a versatile and critical scaffold in medicinal chemistry and drug discovery research. The structural resemblance of the imidazo[4,5-c]pyridine core to purines allows it to interact with a variety of biological targets, making it a privileged structure for developing novel therapeutic agents . This compound is of significant research value, particularly in oncology. Derivatives based on the imidazo[4,5-c]pyridin-2-one scaffold have been identified as potent inhibitors of Src family kinases (SFKs), which are promising targets for the treatment of aggressive cancers like glioblastoma multiforme . Furthermore, this core structure is being explored in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, which act as effective radiosensitizers to enhance the efficacy of radiotherapy in cancer treatment . The compound is also investigated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor, increasing the sensitivity of tumor cells to chemotherapy . Researchers utilize this building block to synthesize and optimize new chemical entities for probing cellular pathways and structure-activity relationships. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals. All batches are supported by a quality assurance certificate and are stocked for immediate shipment. 1

Properties

IUPAC Name

4-amino-3-methyl-1H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-5-4(10-7(11)12)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVGXVZHHHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542749
Record name 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105654-41-9
Record name 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino group.

Scientific Research Applications

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-c]pyridin-2-one scaffold exhibits diverse bioactivity depending on substituent patterns and ring isomerism. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo-Pyridinone Derivatives

Compound Name Substituents/Modifications Biological Activity Key References
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 3-methyl, 4-amino Hypothesized kinase/receptor modulation* Extrapolated
Tolebrutinib 3-(4-phenoxyphenyl), 1-(prop-2-enoylpiperidin-3-yl) Bruton tyrosine kinase (BTK) inhibitor
Rilématovir 3-({5-chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl), 1-(trifluoroethyl) Respiratory syncytial virus (RSV) fusion inhibitor
3-Ethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 3-ethyl Intermediate for antiviral/anticancer agents
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 1-methyl, 6-phenyl, [4,5-b] isomer 5-HT7/5-HT2A receptor antagonism

Key Observations :

Substituent Influence on Bioactivity: Phenoxyphenyl groups (e.g., tolebrutinib) enhance BTK inhibition by facilitating hydrophobic interactions with kinase domains . Electron-withdrawing groups (e.g., trifluoroethyl in rilématovir) improve antiviral potency by stabilizing ligand-receptor interactions . Methyl/ethyl substituents at position 3 (as in the target compound) may optimize solubility and metabolic stability compared to bulkier groups .

Ring Isomerism ([4,5-c] vs. [4,5-b]) :

  • The [4,5-c] isomer (target compound) positions the nitrogen atoms to favor interactions with polar residues in kinase active sites, whereas the [4,5-b] isomer (e.g., 1-methyl-6-phenyl derivative) shows higher affinity for serotonin receptors .

Synthetic Accessibility :

  • Microwave-assisted synthesis reduces reaction times for imidazo[4,5-c]pyridin-2-ones (e.g., 10 min vs. hours for conventional methods) .
  • Nitration of [4,5-b] derivatives occurs regioselectively at position 5, enabling precise functionalization .

Biological Activity

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and antiviral activities. The findings are supported by various studies and case reports.

Chemical Structure and Properties

The compound's structure is characterized by an imidazo[4,5-c]pyridine core with an amino group and a methyl substituent. This configuration is crucial for its biological activity as it influences its interaction with biological targets.

Antitumor Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antitumor properties. A study evaluating various derivatives demonstrated that compounds similar to 4-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one showed potent antiproliferative effects against several cancer cell lines.

Table 1: Antitumor Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundCell LineIC50 (µM)
4-Amino-3-methyl...HeLa (cervical)1.8
4-Amino-3-methyl...SW620 (colon)2.1
4-Amino-3-methyl...NCI-H460 (lung)0.7

These results suggest that 4-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one may be a promising candidate for further development in cancer therapy.

Antibacterial Activity

The antibacterial potential of imidazo[4,5-c]pyridine derivatives has also been investigated. In vitro studies have shown that certain derivatives possess moderate activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Derivatives

CompoundBacterial StrainMIC (µg/mL)
4-Amino-3-methyl...Staphylococcus aureus32
4-Amino-3-methyl...Escherichia coli64

While the antibacterial activity is less pronounced compared to the antitumor effects, these findings highlight the compound's versatility.

Antiviral Activity

The antiviral properties of imidazo[4,5-c]pyridine derivatives have been explored against various viruses. Some studies report that these compounds can inhibit viral replication through mechanisms such as interference with viral entry or replication processes.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer tested a derivative of 4-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Results indicated a significant reduction in tumor size in a subset of patients, suggesting potential efficacy in clinical settings.
  • Antibacterial Efficacy : A laboratory study assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. The results showed that certain derivatives could restore sensitivity to antibiotics when used in combination therapies.

The biological activities of 4-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one are thought to arise from its ability to interact with key biological targets such as kinases involved in cell proliferation and survival pathways. For instance, compounds within this class have been reported to act as selective modulators of ataxia telangiectasia mutated (ATM) kinase, which plays a critical role in DNA damage response and cancer progression .

Q & A

Q. What are the optimized synthetic routes for preparing 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of precursors such as nitropyridine derivatives with amines. For example:

  • Stepwise nitration and alkylation : Starting from pyridin-4-ol, nitration followed by chlorination and N-alkylation can yield intermediates for cyclization .
  • Solvent and catalyst optimization : Ethanol or DMF with bases (e.g., piperidine) under reflux improves cyclization efficiency. Elevated temperatures (80–100°C) are critical for ring closure .
  • Purity control : Recrystallization from DMF/EtOH (25:75) enhances final product purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : Proton and carbon-13 NMR confirm the imidazo-pyridine scaffold and substituent positions. Key signals include NH protons at δ 10–12 ppm and aromatic protons at δ 7–8 ppm .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereochemistry and hydrogen-bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₆H₆N₄O, MW 150.14 g/mol) .

Q. What in vitro biological assays are suitable for initial evaluation of its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can DFT studies elucidate electronic properties and reaction mechanisms?

  • Electron density mapping : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic/electrophilic sites, aiding in understanding regioselectivity during cyclization .
  • Transition state analysis : Identify energy barriers in key steps (e.g., ring closure) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity?

  • Byproduct profiling : Use LC-MS to detect impurities (e.g., uncyclized intermediates or oxidation byproducts) .
  • Reaction reproducibility : Standardize solvents (e.g., absolute EtOH vs. technical grade) and catalyst batches to minimize variability .
  • Biological assay validation : Compare results across multiple cell lines and control compounds to isolate compound-specific effects .

Q. How do solvent polarity and temperature affect reaction pathways in multi-step syntheses?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in alkylation steps, improving regioselectivity .
  • Low-temperature nitration : Reduces side reactions (e.g., over-nitration) in precursors .
  • Reflux conditions : Accelerate cyclization but may promote decomposition if prolonged; monitor via TLC .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets or allosteric sites using crystal structures from PDB .
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors in the imidazo-pyridine core for target engagement .

Q. How can impurities in final products be systematically identified and quantified?

  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities .
  • NMR spiking experiments : Add suspected impurities (e.g., 4-chloro derivatives) to confirm co-elution .

Methodological Considerations

  • Synthetic scalability : Transition from batch to flow reactors improves reproducibility and reduces side reactions in industrial settings .
  • Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Ethical compliance : Ensure in vitro studies adhere to institutional biosafety protocols, particularly for cytotoxic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.